
3,3'-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a phenylene bridge connecting two pyrazole rings, each substituted with a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” typically involves the condensation of hydrazine derivatives with diketones or their equivalents. A common method might include:
Starting Materials: Phenylhydrazine, 1,4-phenylenediamine, and a diketone.
Reaction Conditions: The reaction is usually carried out in an acidic or basic medium, often with the aid of a catalyst such as acetic acid or sulfuric acid.
Procedure: The reactants are mixed and heated under reflux conditions to facilitate the formation of the pyrazole rings.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups or the pyrazole rings.
Reduction: Reduction reactions could target the nitrogen atoms in the pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl groups or the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl or pyrazole rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might serve as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It could be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biology and Medicine
Pharmacology: Pyrazole derivatives are known for their biological activity, including anti-inflammatory, analgesic, and antimicrobial properties. This compound might be investigated for similar activities.
Biochemistry: It could be used as a probe or inhibitor in enzymatic studies.
Industry
Dyes and Pigments: The compound might be used in the synthesis of dyes or pigments due to its aromatic structure.
Agriculture: It could be explored as a potential agrochemical, such as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action would depend on the specific application. In pharmacology, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The phenyl and pyrazole rings could participate in π-π interactions or hydrogen bonding with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
3,3’-(1,4-Phenylene)bis(1H-pyrazol-5(4H)-one): A related compound lacking the phenyl substitution.
Uniqueness
“3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” is unique due to its specific substitution pattern and the presence of a phenylene bridge, which might confer distinct electronic and steric properties compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C24H18N4O2 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
5-[4-(5-oxo-1-phenyl-4H-pyrazol-3-yl)phenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H18N4O2/c29-23-15-21(25-27(23)19-7-3-1-4-8-19)17-11-13-18(14-12-17)22-16-24(30)28(26-22)20-9-5-2-6-10-20/h1-14H,15-16H2 |
Clé InChI |
LLQMKCRPIDNXHJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN(C(=O)C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


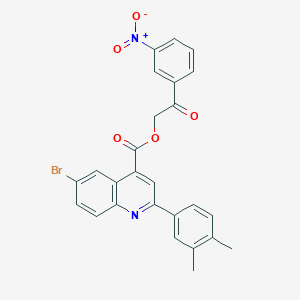
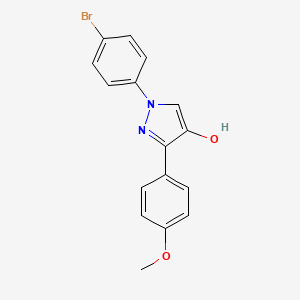
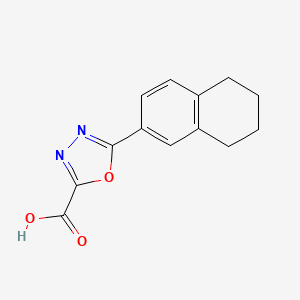
![3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045679.png)
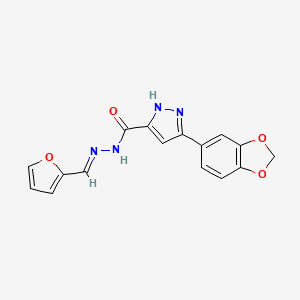
![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12045688.png)
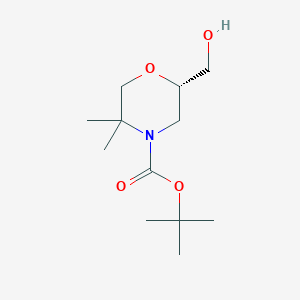
![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)

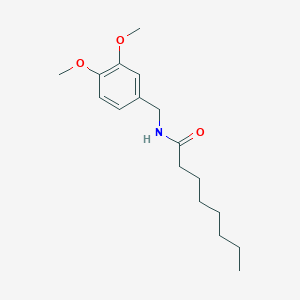



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
